Pyrimidine-4,5-dicarboxylic acid diethyl ester
CAS No.: 36978-53-7
Cat. No.: VC5557406
Molecular Formula: C10H12N2O4
Molecular Weight: 224.216
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36978-53-7 |
|---|---|
| Molecular Formula | C10H12N2O4 |
| Molecular Weight | 224.216 |
| IUPAC Name | diethyl pyrimidine-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-11-6-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | SSEHRLNTVKILCW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=CN=C1C(=O)OCC |
Introduction
Chemical Identity and Nomenclature
Pyrimidine-4,5-dicarboxylic acid diethyl ester is systematically identified by its IUPAC name, diethyl pyrimidine-4,5-dicarboxylate, and is alternatively referred to as 4,5-diethyl pyrimidine-4,5-dicarboxylate or SCHEMBL7844021 in chemical databases . The compound’s SMILES notation, , delineates its ester groups at positions 4 and 5 of the heterocyclic ring. Its InChIKey (SSEHRLNTVKILCW-UHFFFAOYSA-N) and standard InChI string provide unambiguous identifiers for computational and regulatory purposes.
| Property | Value |
|---|---|
| CAS Number | 36978-53-7 |
| Molecular Formula | |
| Molecular Weight | 224.216 g/mol |
| European Community (EC) No. | 861-186-4 |
| PubChem CID | 13000769 |
Table 1: Key identifiers for pyrimidine-4,5-dicarboxylic acid diethyl ester .
Structural and Physicochemical Properties
The compound’s pyrimidine core confers aromaticity and planarity, while the ester groups enhance solubility in organic solvents. X-ray crystallography and computational modeling reveal that the ester substituents adopt equatorial positions relative to the ring, minimizing steric hindrance . Key physicochemical parameters include:
-
Boiling Point: Estimated >250°C (extrapolated from parent acid data)
-
Solubility: Limited aqueous solubility; miscible with polar aprotic solvents (e.g., DMSO, DMF)
-
Stability: Hydrolytically sensitive under acidic or basic conditions, reverting to the dicarboxylic acid
The electron-withdrawing ester groups also influence the ring’s electronic profile, making it susceptible to nucleophilic aromatic substitution at the 2 and 6 positions—a property exploitable in further functionalization .
Biological and Pharmaceutical Applications
Pyrimidine derivatives are renowned for their bioactivity, and although direct pharmacological data for this specific ester are sparse, its structural analogs exhibit diverse therapeutic effects. For example:
-
Antiviral Agents: Pyrimidine nucleosides like zidovudine leverage similar ester functionalities for prodrug activation.
-
Enzyme Inhibition: Esters of pyrimidine dicarboxylic acids have shown inhibitory activity against dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .
-
Cancer Therapeutics: Ester prodrugs of 5-fluorouracil improve bioavailability and tumor targeting.
These precedents suggest that pyrimidine-4,5-dicarboxylic acid diethyl ester could serve as a precursor for prodrug development or enzyme-targeted therapies.
Industrial and Materials Science Applications
Beyond pharmaceuticals, the compound’s rigid aromatic structure and functional groups make it a candidate for advanced materials. Potential applications include:
-
Coordination Polymers: The dicarboxylate moiety can act as a ligand for metal-organic frameworks (MOFs), with tunable porosity for gas storage .
-
Polymer Additives: As a crosslinking agent in epoxy resins, enhancing thermal stability .
-
Liquid Crystals: Pyrimidine cores are prevalent in liquid crystal displays (LCDs), with ester groups modulating phase behavior.
Future Research Directions
Despite its promise, several knowledge gaps persist:
-
Pharmacokinetic Profiling: In vivo studies to assess absorption, distribution, and metabolism.
-
Catalytic Applications: Exploration as a ligand in asymmetric catalysis.
-
Green Synthesis: Development of solvent-free or biocatalytic esterification methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume